molecular formula C21H32N4O5S B2485982 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 896286-28-5

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2485982
CAS No.: 896286-28-5
M. Wt: 452.57
InChI Key: TZGIKTNJVQASEU-UHFFFAOYSA-N
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O5S and its molecular weight is 452.57. The purity is usually 95%.
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Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O5S/c1-16-5-6-17(2)19(14-16)31(28,29)25-8-3-4-18(25)15-23-21(27)20(26)22-7-9-24-10-12-30-13-11-24/h5-6,14,18H,3-4,7-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIKTNJVQASEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety. This structural arrangement is significant for its biological activity and potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C23H30N4O4S
  • Molecular Weight : Approximately 462.64 g/mol
  • Structural Features :
    • Sulfonamide Group : Enhances binding interactions with proteins and enzymes.
    • Pyrrolidine Ring : Contributes to binding affinity and specificity.
    • Oxalamide Moiety : Aids in stability and solubility in biological environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzyme activities. The compound's unique structure allows it to interact effectively with various biological targets, which is crucial for its pharmacological profile.

Biological Assays and Studies

Research has focused on evaluating the compound's pharmacological effects through various assays:

  • Binding Affinity Studies : These studies assess how well the compound binds to specific proteins or enzymes, which can indicate its potential therapeutic effects.
  • In Vitro and In Vivo Evaluations : Evaluating the compound's efficacy in cellular models and animal studies provides insights into its biological activity and therapeutic potential.

Case Study: Interaction with COX Enzymes

One relevant study examined sulfonamide-containing compounds for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This class of compounds demonstrated significant inhibitory activity, suggesting that this compound may also exhibit similar properties due to its structural characteristics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Binding AffinityEvaluated against various protein targets
COX InhibitionPotential inhibitor of COX-2
CytotoxicityAssessed in cancer cell linesNot available
Anti-inflammatoryInhibition of inflammatory pathwaysNot available

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Sulfonamide : The reaction of 2,5-dimethylphenol with a sulfonyl chloride under basic conditions.
  • Oxalamide Formation : Coupling the pyrrolidine derivative with morpholinoethylamine through amide bond formation.
  • Purification and Characterization : Using techniques such as HPLC and NMR to ensure purity and confirm structure.

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